molecular formula C10H15Cl2N3O B1460001 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride CAS No. 1606501-77-2

1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride

Cat. No.: B1460001
CAS No.: 1606501-77-2
M. Wt: 264.15 g/mol
InChI Key: YZNBEBFHNZIUBB-UHFFFAOYSA-N
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Description

“1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . The pyrrole ring is bonded to a piperidine ring through a carbonyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.15 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrrole Derivatives : This compound is involved in the synthesis of various pyrrole derivatives, which are significant in pharmaceutical chemistry. For instance, pyrrole derivatives are synthesized through reactions involving heterocyclic amines like piperidine, demonstrating the versatile applications of these compounds in creating new pharmacologically interesting molecules (Krutošíková et al., 2001).

  • Biological Activity of Pyrrolo[2,3-b]Pyridine Scaffolds : The compound plays a role in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds. These scaffolds have potential applications in medicinal chemistry, highlighting the significance of such compounds in the development of new therapeutic agents (Sroor, 2019).

  • Fluorescent Probes for DNA Detection : Compounds synthesized using 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride have been studied as potential fluorescent probes for DNA detection. These compounds, when used as hydrochloride salts, show enhanced fluorescence emission intensity, making them valuable in biotechnological and medical diagnostics (Perin et al., 2011).

  • Development of Conducting Films : Pyrrole derivatives, including those synthesized from this compound, are used in the preparation of polypyrroles. These materials form stable, flexible films with electrical conductivity, finding applications in electronic and material sciences (Anderson & Liu, 2000).

Synthesis of Novel Compounds

  • New Pyrrolylcarboxamides : The compound is used in the synthesis of new pyrrolylcarboxamides with potential pharmacological activity. This synthesis involves reactions with various amines, demonstrating its utility in creating diverse pharmacologically active molecules (Bijev et al., 2003).

  • Preparation of Pyrrol-3-ones : It's also involved in the preparation of pyrrol-3-ones, a class of compounds with diverse applications in medicinal chemistry (Chalyk et al., 2009).

  • Construction of Heterocyclic Compounds : This compound is integral in the synthesis of various heterocyclic compounds like piperidines, pyridines, and pyrroles, underscoring its importance in organic synthesis and drug development (Piens et al., 2016).

  • Synthesis of Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their anticancer activity, indicating its potential use in the development of new cancer therapies (Kumar et al., 2013).

  • Crystal Engineering Applications : Pyrrole-2-carboxylates derived from this compound have been used in crystal engineering, demonstrating its utility in materials science for creating supramolecular structures (Yin & Li, 2006).

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-chloro-1H-pyrrol-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O.ClH/c11-7-5-9(13-6-7)10(15)14-3-1-8(12)2-4-14;/h5-6,8,13H,1-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNBEBFHNZIUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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